molecular formula C14H14O2 B1271017 2-Propoxy-1-naphthaldehyde CAS No. 885-26-7

2-Propoxy-1-naphthaldehyde

Cat. No. B1271017
CAS RN: 885-26-7
M. Wt: 214.26 g/mol
InChI Key: VQEKSPXFVANRGG-UHFFFAOYSA-N
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Description

2-Propoxy-1-naphthaldehyde, also known as 2-propyl-1-naphthaldehyde, is a synthetic organic compound derived from the naphthalene family. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other related compounds. It is also used in the manufacture of dyes, pigments, and other industrial chemicals. This versatile compound has numerous applications in the scientific and industrial fields.

Scientific Research Applications

Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence

2-Propoxy-1-naphthaldehyde-derived systems have vast applications in sensors due to their unusual ESIPT fluorescence . The mechanism of ESIPT fluorescence in these systems was investigated using ab initio time-dependent density functional theory (TDDFT) calculation . This research can provide meaningful insight into the two kinds of fluorescence spectroscopy in these systems and guide their application in the development of new-type sensors .

Nonlinear Optical Materials

2-Propoxy-1-naphthaldehyde-derived systems can be used in the development of nonlinear optical materials . These materials have the ability to change their optical properties in response to the intensity of light passing through them .

Biochemical Probes

2-Propoxy-1-naphthaldehyde-derived systems can be used as biochemical probes . These probes can be used to study biological systems, providing valuable information about the structure and function of biomolecules .

Energy Fuels

The ESIPT effects found in 2-Propoxy-1-naphthaldehyde-derived systems can be applied in the area of energy fuels . These systems can be used to develop more efficient and sustainable energy sources .

Laser Dye Suppliers

2-Propoxy-1-naphthaldehyde-derived systems can be used as laser dye suppliers . These dyes can be used in various applications, including laser printers, photodynamic therapy, and laser cooling .

Chemosensors

2-Propoxy-1-naphthaldehyde-derived systems can be used to develop chemosensors . These sensors can detect specific chemical species and provide quantitative and qualitative information about them .

Anticancer Agents

Newly synthesized Cu2+ compounds of 2-Propoxy-1-naphthaldehyde have shown potential as multi-targeted antitumor agents . These compounds exhibited chemotherapeutic effects by generating reactive oxygen species (ROS) and arresting the cell cycle .

DNA Damage Agents

The synthesized Cu2+ complexes of 2-Propoxy-1-naphthaldehyde can damage cancer DNA through a ROS-mediated mechanism . This makes them effective in inhibiting cancer cell growth .

properties

IUPAC Name

2-propoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKSPXFVANRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366174
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-1-naphthaldehyde

CAS RN

885-26-7
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 2-hydroxy-1-naphthaldehyde and 1-bromopropane.
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